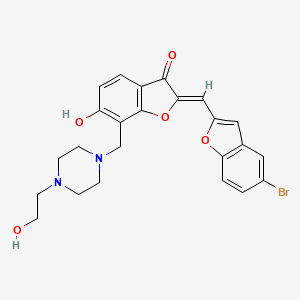

(Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

This compound features a benzofuran-3(2H)-one core substituted at positions 2, 6, and 7. The Z-configuration at the methylene bridge (position 2) is critical for its stereochemical activity. Key substituents include:

- Position 2: A (5-bromobenzofuran-2-yl)methylene group, introducing bromine for electronic modulation and a fused benzofuran system.

- Position 7: A (4-(2-hydroxyethyl)piperazin-1-yl)methyl moiety, which improves water solubility and may confer biological activity via piperazine’s chelating or receptor-binding properties.

Properties

IUPAC Name |

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrN2O5/c25-16-1-4-21-15(11-16)12-17(31-21)13-22-23(30)18-2-3-20(29)19(24(18)32-22)14-27-7-5-26(6-8-27)9-10-28/h1-4,11-13,28-29H,5-10,14H2/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAFMHRNOYQRQD-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-((5-bromobenzofuran-2-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article presents a detailed examination of the biological activity of this specific compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Benzofuran moiety : Known for various biological activities.

- Piperazine ring : Often associated with enhanced pharmacological properties.

- Hydroxy groups : Contributing to the compound's reactivity and biological activity.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:

-

In vitro Studies : Research indicates that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with hydroxyl substitutions at specific positions have demonstrated lower minimum inhibitory concentrations (MIC) compared to their unsubstituted counterparts .

Compound MIC (μg/mL) Activity Type Compound A 8 Antimycobacterial Compound B 3.12 Antibacterial

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. The compound shows significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical in the inflammatory response:

-

Mechanism of Action : The compound reduces NF-kB activity, leading to decreased expression of inflammatory mediators .

Cytokine Inhibition (%) TNF-alpha 93.8 IL-1 98 IL-8 71

Anticancer Activity

Benzofuran compounds have also been investigated for their anticancer properties:

-

Apoptosis Induction : Studies have indicated that the compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, which is crucial for triggering cell death pathways .

Cell Line Apoptosis Induction (%) K562 (Leukemia) Significant Vero (Mammalian) Low toxicity observed

Case Studies

Several case studies highlight the biological efficacy of similar benzofuran derivatives:

- Benzofuran Derivative I : This compound exhibited remarkable anti-inflammatory effects and was effective in managing chronic inflammatory disorders by significantly reducing cytokine levels .

- Benzofuran Derivative II : Demonstrated potent anticancer activity through apoptosis induction mechanisms involving caspase activation and ROS generation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations:

Substituent Diversity at Position 2: The target compound’s 5-bromobenzofuran group enhances electron-withdrawing effects and steric bulk compared to the trimethoxybenzylidene group in ’s analog .

Piperazine Functionality :

- The target compound and ’s analog share a 4-(2-hydroxyethyl)piperazinylmethyl group at position 7, which improves solubility and may enhance interaction with biological targets (e.g., kinases, GPCRs) .

- BPOH-TPA lacks this moiety, limiting its pharmacological relevance but making it suitable for material science applications (e.g., optoelectronics) .

Key Observations:

- Suzuki Coupling : A common method for introducing aryl groups (e.g., triphenylamine in BPOH-TPA) . The target compound’s bromobenzofuran substituent suggests a similar approach, though yields may vary due to steric hindrance from bulkier groups.

Spectroscopic and Physicochemical Properties

Table 3: NMR and Mass Spectrometry Data

Key Observations:

- Hydroxy Group: The phenolic -OH in BPOH-TPA resonates at δ 10.35, a region consistent with the target compound’s position 6 -OH .

- Piperazine Signals : Protons on the piperazine and hydroxyethyl groups are expected near δ 2.5–3.5 (N-CH2) and δ 3.6–4.0 (O-CH2), respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.